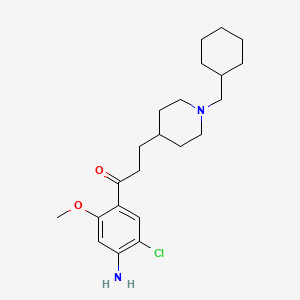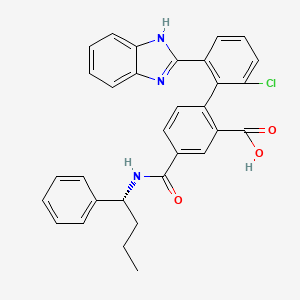
APJ receptor agonist 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound 15a is a synthetic organic molecule known for its role as an agonist of the apelin receptor . It exhibits similar in vitro potency to the endogenous agonist apelin-13 and binds to the orthosteric site of the receptor. This compound was designed by Bristol-Myers Squibb Research and Development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of compound 15a involves multiple steps, including the formation of benzimidazole and chlorophenyl intermediates, followed by their coupling with benzoic acid derivatives. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of compound 15a follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Compound 15a undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Compound 15a has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying receptor-ligand interactions.
Biology: Investigated for its role in cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating diseases related to the apelin receptor.
Industry: Utilized in the development of new pharmaceuticals and chemical products
Mechanism of Action
Compound 15a exerts its effects by binding to the apelin receptor, a G protein-coupled receptor involved in various physiological processes. Upon binding, it activates downstream signaling pathways, leading to various cellular responses. The molecular targets include the apelin receptor and associated signaling proteins .
Comparison with Similar Compounds
Similar Compounds
Gedatolisib: A dual phosphoinositide 3-kinase and mammalian target of rapamycin inhibitor.
Bimiralisib: Another dual inhibitor with similar targets.
Apitolisib: Known for its anti-tumor activity.
Samotolisib: Also targets the same pathways.
Omipalisib: Similar in its mechanism of action.
Uniqueness
Compound 15a is unique due to its specific binding affinity and selectivity for the apelin receptor. Unlike other similar compounds, it has been designed to address issues around selectivity and toxicity, although further optimization is needed to reduce hepatic toxicity observed in vivo .
properties
Molecular Formula |
C31H26ClN3O3 |
|---|---|
Molecular Weight |
524.0 g/mol |
IUPAC Name |
2-[2-(1H-benzimidazol-2-yl)-6-chlorophenyl]-5-[[(1R)-1-phenylbutyl]carbamoyl]benzoic acid |
InChI |
InChI=1S/C31H26ClN3O3/c1-2-9-25(19-10-4-3-5-11-19)35-30(36)20-16-17-21(23(18-20)31(37)38)28-22(12-8-13-24(28)32)29-33-26-14-6-7-15-27(26)34-29/h3-8,10-18,25H,2,9H2,1H3,(H,33,34)(H,35,36)(H,37,38)/t25-/m1/s1 |
InChI Key |
KCWRZNXFHSFVKD-RUZDIDTESA-N |
Isomeric SMILES |
CCC[C@H](C1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)C3=C(C=CC=C3Cl)C4=NC5=CC=CC=C5N4)C(=O)O |
Canonical SMILES |
CCCC(C1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)C3=C(C=CC=C3Cl)C4=NC5=CC=CC=C5N4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![cyclo[N(Me)Ala-bAla-D-OLeu-Pro-DL-Val-N(Me)Val]](/img/structure/B10819186.png)

![(2Z,6E,10E)-13-[(2R)-6-hydroxy-2,8-dimethyl-3,4-dihydro-2H-1-benzopyran-2-yl]-2,6,10-trimethyltrideca-2,6,10-trienoic acid](/img/structure/B10819205.png)
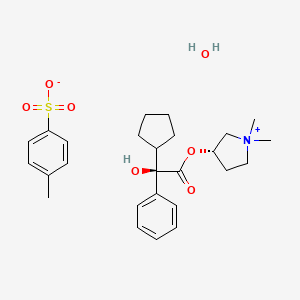
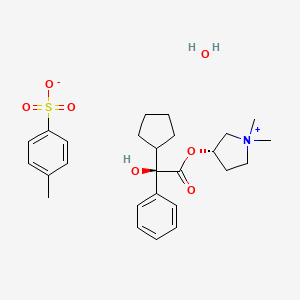

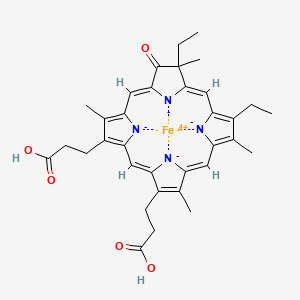
![(2Z,6Z,10E)-13-[(2R)-6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl]-2,6,10-trimethyltrideca-2,6,10-trienoic acid](/img/structure/B10819244.png)

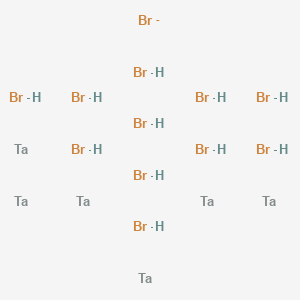
![N-{3-[5-(6-Amino-purin-9-YL)-3,4-dihydroxy-tetrahydro-furan-2-YL]-allyl}-2,3-dihydroxy-5-nitro-benzamide](/img/structure/B10819257.png)
![2-[2-[(1S,2S,4R,7E,11S,12R)-12-[(dimethylamino)methyl]-4-methyl-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carbonyl]oxyethoxy]ethyl (1S,2S,4R,7E,11S)-12-[(dimethylamino)methyl]-4-methyl-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate](/img/structure/B10819267.png)
